

4,8-Dibromo-2-methylquinoline chemical properties and structure

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Compound of Interest

Compound Name: 4,8-Dibromo-2-methylquinoline

Cat. No.: B1416438

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An In-depth Technical Guide to **4,8-Dibromo-2-methylquinoline**

Abstract

This technical guide provides a comprehensive overview of **4,8-Dibromo-2-methylquinoline**, a halogenated quinoline derivative of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. We will explore its core chemical properties, molecular structure, and reactivity, with a focus on its role as a versatile synthetic intermediate. This document synthesizes field-proven insights and established protocols to offer a practical resource for scientists and drug development professionals. Key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, are discussed, highlighting the compound's utility in the construction of complex molecular architectures for structure-activity relationship (SAR) studies and the development of novel functional materials.

Introduction and Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including antimalarial, anticancer, and antibacterial agents.^{[1][2]} The strategic introduction of functional groups onto this heterocyclic core is a primary objective in drug discovery. **4,8-Dibromo-2-methylquinoline** (CAS No: 1070879-55-8) emerges as a pivotal building block in this context.^{[3][4]} Its defining feature is the presence of two bromine atoms at the C4 and C8 positions, which serve as versatile synthetic handles. These halogens enable a diverse range of chemical modifications, primarily through metal-catalyzed cross-coupling reactions.^[1] This

guide will elucidate the structural characteristics, synthetic accessibility, and chemical reactivity that position **4,8-Dibromo-2-methylquinoline** as a valuable intermediate for generating molecular libraries aimed at discovering next-generation therapeutics and functional materials.

Molecular Structure and Physicochemical Properties

The unique electronic and steric properties of **4,8-Dibromo-2-methylquinoline** are dictated by the arrangement of its constituent atoms. The electron-withdrawing nature of the quinoline nitrogen and the two bromine atoms significantly influences the reactivity of the heterocyclic and carbocyclic rings.

Caption: Molecular Structure of **4,8-Dibromo-2-methylquinoline**.

Physicochemical Data

The key identifiers and properties of **4,8-Dibromo-2-methylquinoline** are summarized below for quick reference.

Property	Value	Source
IUPAC Name	4,8-Dibromo-2-methylquinoline	-
CAS Number	1070879-55-8	[3][4]
Molecular Formula	C ₁₀ H ₇ Br ₂ N	[3][4]
Molecular Weight	300.98 g/mol	[3][4]
Appearance	Solid	[3]
SMILES	<chem>Cc1cc(Br)c2cccc(Br)c2n1</chem>	[3]
InChI	1S/C10H7Br2N/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3	[3]
InChIKey	ZTIXHNVOIKNFKE-UHFFFAOYSA-N	[3]
Monoisotopic Mass	298.89453 Da	[5]
Predicted XlogP	4.0	[5]

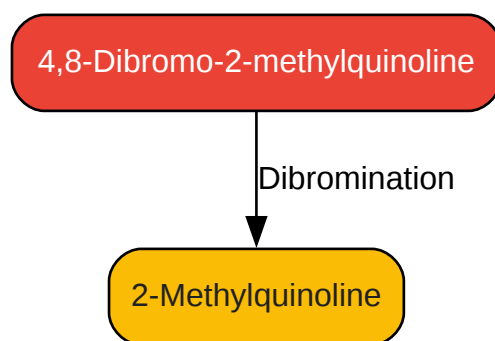
Spectroscopic Data (Predicted)

While detailed experimental spectra are proprietary or not widely published, computational predictions and analysis of similar structures provide valuable insights.

Spectroscopy	Data
Mass Spec (ESI-MS)	Predicted $[M+H]^+$: 299.90181 m/z, Predicted $[M+Na]^+$: 321.88375 m/z.[5]
1H NMR (Predicted)	Aromatic protons (H3, H5, H6, H7) are expected in the δ 7.0-8.5 ppm range. The methyl (CH_3) protons at the C2 position would appear as a singlet further upfield, typically around δ 2.7-2.9 ppm.
^{13}C NMR (Predicted)	Aromatic carbons are expected in the δ 110-150 ppm range. The carbons directly attached to bromine (C4, C8) would be significantly influenced. The methyl carbon would appear upfield, around δ 18-25 ppm.

Synthesis and Retrosynthetic Analysis

A direct, published synthesis for **4,8-Dibromo-2-methylquinoline** is not readily available. However, a viable synthetic route can be designed based on established methodologies for the bromination of quinoline and its derivatives.[6][7] The most logical retrosynthetic approach involves the dibromination of the commercially available precursor, 2-methylquinoline.



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Caption: Retrosynthetic analysis of **4,8-Dibromo-2-methylquinoline**.

Proposed Synthetic Protocol

The proposed synthesis involves the direct electrophilic bromination of 2-methylquinoline. The quinoline ring system is generally deactivated towards electrophilic substitution, requiring strong acidic conditions. The regioselectivity is influenced by both the existing methyl group and the protonated quinolinium nitrogen under acidic conditions.

Reaction: 2-Methylquinoline → **4,8-Dibromo-2-methylquinoline**

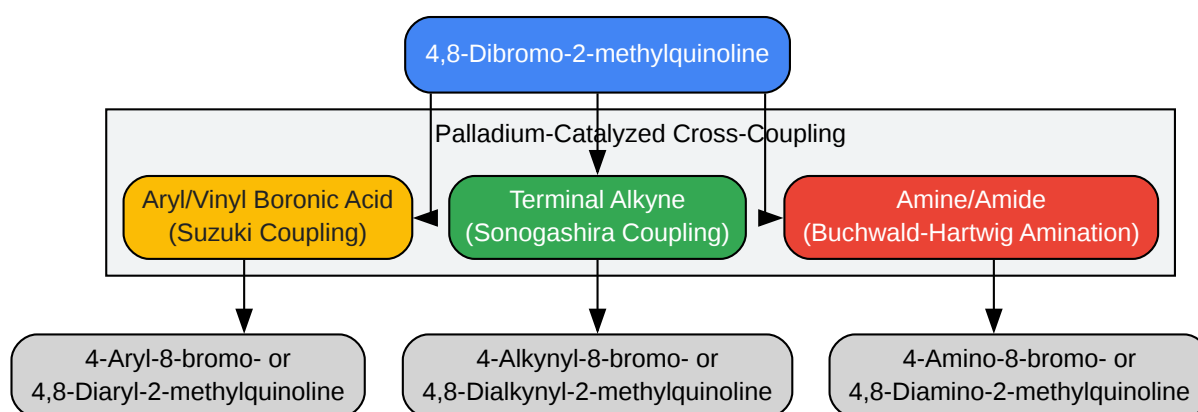
Rationale: The use of bromine in concentrated sulfuric acid is a classic method for brominating deactivated aromatic systems. Silver sulfate can be used as a catalyst to generate a more potent electrophilic bromine species.^[6] The conditions are chosen to favor polysubstitution on the electron-rich rings of the quinoline system.

Step-by-Step Methodology:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2-methylquinoline (1 equiv.) and silver sulfate (1.5-2.0 equiv.) in concentrated sulfuric acid under an inert atmosphere (e.g., Nitrogen).
- **Bromination:** Cool the mixture in an ice bath (0-5 °C). Add a solution of bromine (2.2-2.5 equiv.) in concentrated sulfuric acid dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. The product may precipitate out.
- **Neutralization & Extraction:** Neutralize the aqueous solution to a pH of 7-8 using a saturated sodium bicarbonate solution or ammonium hydroxide. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure **4,8-Dibromo-2-methylquinoline**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **4,8-Dibromo-2-methylquinoline** lies in the differential reactivity of its two bromine substituents. These atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon and heteroatom-based functionalities.



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Caption: Key cross-coupling reactions of **4,8-Dibromo-2-methylquinoline**.

Regioselectivity in Cross-Coupling

In dihalogenated quinolines, the C4 position is generally more susceptible to nucleophilic attack and oxidative addition by palladium catalysts than positions on the carbocyclic ring (like C8).^[1] This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent ring nitrogen. By carefully controlling reaction conditions—such as temperature, reaction time, and the stoichiometry of the coupling partner—it is often possible to achieve regioselective mono-functionalization at the C4 position, leaving the C8-bromo substituent intact for subsequent, different transformations.

Illustrative Synthetic Transformations

The bromine atoms serve as gateways to a vast chemical space, crucial for SAR studies.

Reaction Type	Reagents & Conditions	Potential Products
Suzuki Coupling	Arylboronic acid, Pd catalyst (e.g., Pd(PPh ₃) ₄), base (e.g., K ₂ CO ₃)	Aryl-substituted 2-methylquinolines
Sonogashira Coupling	Terminal alkyne, Pd/Cu catalyst, base (e.g., Et ₃ N)	Alkynyl-substituted 2-methylquinolines
Buchwald-Hartwig	Primary/Secondary Amine, Pd catalyst, ligand, base (e.g., NaOtBu)	N-substituted amino-2-methylquinolines
Heck Coupling	Alkene, Pd catalyst, base	Alkenyl-substituted 2-methylquinolines
Stille Coupling	Organostannane, Pd catalyst	Alkyl/Aryl-substituted 2-methylquinolines

Applications in Research and Drug Development

The true value of **4,8-Dibromo-2-methylquinoline** is realized in its application as a scaffold for building libraries of novel compounds for biological screening.

- **Anticancer Drug Discovery:** Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines.[8][9] By using **4,8-Dibromo-2-methylquinoline** as a starting point, researchers can synthesize and test novel derivatives for their ability to inhibit cancer cell growth, induce apoptosis, or interfere with key cellular pathways like DNA replication.[8]
- **Antimicrobial Agents:** The quinoline core is found in numerous antibacterial and antimalarial drugs.[1] Functionalization of the dibromo-scaffold allows for the exploration of new chemical space to develop agents that can overcome existing drug resistance mechanisms.
- **Materials Science:** The rigid, planar structure of the quinoline system makes it an attractive candidate for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The bromo-substituents allow for the attachment of chromophores or

other functional moieties to tune the electronic and photophysical properties of the resulting materials.

- **SAR Studies:** This compound is an ideal platform for systematic Structure-Activity Relationship studies. By creating a matrix of derivatives where different groups are installed at the C4 and C8 positions, researchers can precisely map the structural requirements for binding to a biological target, optimizing potency and selectivity. The presence of halogens can also enhance metabolic stability and facilitate halogen bonding, a crucial interaction in molecular recognition.^[1]

Safety and Handling

As a laboratory chemical, **4,8-Dibromo-2-methylquinoline** must be handled with appropriate safety precautions.

Hazard Information	Details
Signal Word	Danger
Hazard Classifications	Acute Toxicity, Oral (Category 3), Serious Eye Damage (Category 1), Chronic Aquatic Toxicity (Category 4). ^[3]
Hazard Statements	H301 (Toxic if swallowed), H318 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life). ^[3]
Precautionary Statements	P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). ^[3]
Storage Class	6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. ^[3]

Handling Recommendations: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

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